molecular formula C18H22N2O2 B1388912 N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide CAS No. 1020056-54-5

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide

Cat. No.: B1388912
CAS No.: 1020056-54-5
M. Wt: 298.4 g/mol
InChI Key: WOBTYRRKJFOSRN-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide, also known as AMPB, is a small organic molecule with a variety of applications in scientific research. It is a versatile molecule that can be used for a variety of purposes, including synthesis, drug development, and laboratory experiments. AMPB has been studied extensively in the past few decades, and its potential uses are still being explored.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide has been studied extensively for its potential applications in scientific research. It has been used in a variety of studies, including drug development, synthesis of other organic compounds, and laboratory experiments. This compound has been used as a model compound to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various drugs. It has also been used in the synthesis of other organic compounds, such as peptides, proteins, and nucleic acids.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide is not yet fully understood. However, it is believed to interact with various proteins and enzymes in the body, leading to a variety of biochemical and physiological effects. It is believed to interact with a variety of G-protein coupled receptors, which are involved in the regulation of various cellular processes. Additionally, this compound is believed to interact with various ion channels, leading to changes in ion concentrations in the cell.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. It has been shown to have a variety of effects on the body, including the regulation of various hormones, neurotransmitters, and enzymes. It has also been shown to have an effect on the immune system, as well as on the cardiovascular system. Additionally, this compound has been shown to have an effect on the central nervous system, leading to changes in behavior and cognition.

Advantages and Limitations for Lab Experiments

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, this compound has a variety of biochemical and physiological effects, making it useful for studying the mechanism of action of various drugs. However, this compound is also limited by its low solubility in water and its relatively short half-life, which limits its use in long-term experiments.

Future Directions

The potential applications of N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide are still being explored. One potential future direction for this compound is its use in drug development. This compound has been used as a model compound to study the mechanism of action of various drugs, and its potential applications in drug development are still being explored. Additionally, this compound could also be used in the synthesis of other organic compounds, such as peptides, proteins, and nucleic acids. Finally, this compound could also be used in laboratory experiments to study the biochemical and physiological effects of various drugs.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-16(22-17-11-6-5-8-12(17)2)18(21)20-15-10-7-9-14(19)13(15)3/h5-11,16H,4,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBTYRRKJFOSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1C)N)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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